3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a thiadiazole ring, which is further substituted with a butyl group and a 3,4-dimethoxybenzyl group.
Preparation Methods
The synthesis of 3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method starts with the preparation of 4-amino-3-butyl-5-mercapto-1,2,4-triazole, which is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the desired triazolothiadiazole ring system .
Chemical Reactions Analysis
3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as shikimate dehydrogenase, which is essential for the biosynthesis of aromatic amino acids in bacteria. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by interfering with microtubule dynamics, thereby inhibiting cell division .
Comparison with Similar Compounds
3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also exhibit antimicrobial and cytotoxic activities but differ in their alkyl substituents, which can influence their biological activity and selectivity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar core structure but differ in the fusion of the triazole and thiadiazole rings, leading to variations in their pharmacological properties.
Properties
Molecular Formula |
C16H20N4O2S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-butyl-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H20N4O2S/c1-4-5-6-14-17-18-16-20(14)19-15(23-16)10-11-7-8-12(21-2)13(9-11)22-3/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
BXGKUNSTNZOOML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.